molecular formula C26H27N5O3S B11647145 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide

4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide

Cat. No.: B11647145
M. Wt: 489.6 g/mol
InChI Key: RHYIYXIIEGPTSZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with phthalic anhydride to form a phthalazinone intermediate. This intermediate is then reacted with dimethylsulfamoyl chloride under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide include other phthalazinone derivatives and sulfonamide-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a phthalazinone core with a dimethylsulfamoyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C26H27N5O3S

Molecular Weight

489.6 g/mol

IUPAC Name

4-[[4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C26H27N5O3S/c1-17-10-11-19(16-23(17)35(33,34)31(4)5)24-21-8-6-7-9-22(21)25(29-28-24)27-20-14-12-18(13-15-20)26(32)30(2)3/h6-16H,1-5H3,(H,27,29)

InChI Key

RHYIYXIIEGPTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N(C)C)S(=O)(=O)N(C)C

Origin of Product

United States

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